molecular formula C26H20N2O3S B11580656 2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol

2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol

Cat. No.: B11580656
M. Wt: 440.5 g/mol
InChI Key: BEFRCYZNZWJUMT-NHFJDJAPSA-N
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Description

2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL is a complex organic compound that features a thiazole ring, a chromenyl group, and a phenolic moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.

The chromenyl group is introduced through a Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. The final step involves the coupling of the thiazole and chromenyl intermediates through an imine formation reaction, where an aldehyde or ketone reacts with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenolic and chromenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL: shares structural similarities with other thiazole and chromenyl derivatives.

Uniqueness

  • The unique combination of the thiazole, chromenyl, and phenolic groups in this compound provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H20N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

2-methoxy-5-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol

InChI

InChI=1S/C26H20N2O3S/c1-16-25(17-8-4-3-5-9-17)28-26(32-16)27-20-15-24(31-22-11-7-6-10-19(20)22)18-12-13-23(30-2)21(29)14-18/h3-15,29H,1-2H3/b27-20+

InChI Key

BEFRCYZNZWJUMT-NHFJDJAPSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5

Origin of Product

United States

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